Product packaging for [2-(1,3-Dioxan-2-yl)phenyl]methanol(Cat. No.:CAS No. 398475-42-8)

[2-(1,3-Dioxan-2-yl)phenyl]methanol

Cat. No.: B13824693
CAS No.: 398475-42-8
M. Wt: 194.23 g/mol
InChI Key: YJXIDTKPQFMUCR-UHFFFAOYSA-N
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Description

[2-(1,3-Dioxan-2-yl)phenyl]methanol is a phenyl-substituted 1,3-dioxane derivative of high value in chemical synthesis and materials research. Its primary research application is as a versatile synthetic intermediate, particularly in the construction of Schiff base ligands. Scientific literature demonstrates that the aniline derivative of this compound, 2-(1,3-dioxan-2-yl)aniline, undergoes efficient condensation with aldehydes like salicylaldehyde to form stable Schiff base compounds . These ligands are of significant interest due to their distinctive ultraviolet absorption properties and their wide-ranging applications in biological and pharmacological chemistry . The 1,3-dioxane ring in its structure is a key conformational feature, known to adopt a chair conformation with the phenyl substituent in an equatorial position, which can influence the overall geometry and interaction of the final molecule . Compounds featuring the 1,3-dioxane scaffold are actively investigated in medicinal chemistry for their receptor binding affinity . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B13824693 [2-(1,3-Dioxan-2-yl)phenyl]methanol CAS No. 398475-42-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(1,3-dioxan-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-8-9-4-1-2-5-10(9)11-13-6-3-7-14-11/h1-2,4-5,11-12H,3,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXIDTKPQFMUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)C2=CC=CC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50668558
Record name [2-(1,3-Dioxan-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

398475-42-8
Record name [2-(1,3-Dioxan-2-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50668558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Mechanisms of 2 1,3 Dioxan 2 Yl Phenyl Methanol

Reactions Involving the Benzylic Hydroxyl Group

The benzylic hydroxyl group is a primary site of reactivity, susceptible to a variety of transformations characteristic of benzylic alcohols. Its position on the benzene (B151609) ring, ortho to the bulky 1,3-dioxane (B1201747) group, can influence reaction rates and accessibility.

Selective Oxidation Reactions to Aldehydes or Carboxylic Acids

The oxidation of the primary benzylic alcohol in [2-(1,3-Dioxan-2-yl)phenyl]methanol can be selectively controlled to yield either the corresponding aldehyde, 2-(1,3-Dioxan-2-yl)benzaldehyde, or be further oxidized to 2-(1,3-Dioxan-2-yl)benzoic acid. The choice of oxidant and reaction conditions is critical for achieving this selectivity.

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage without affecting the acetal (B89532) protecting group. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are effective for this transformation, as they operate under non-aqueous, neutral, or mildly acidic conditions that are generally tolerated by the dioxane ring. libretexts.org More contemporary and environmentally benign methods, such as photocatalytic aerobic oxidation using catalysts like Eosin Y under visible light, also provide excellent yields of aldehydes from benzylic alcohols with high chemoselectivity. organic-chemistry.org A study on the selective oxidation of benzylic alcohols demonstrated that a system using catalytic quantities of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) with manganese(III) acetate (B1210297) can efficiently oxidize electron-rich benzylic alcohols. nih.gov Similarly, sodium hypochlorite (B82951) supported on silica (B1680970) gel has been used for the selective oxidation of benzylic alcohols to their corresponding carbonyls. researchgate.net

To achieve the carboxylic acid, stronger oxidizing agents are necessary. wikipedia.org A common method involves using potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in an acidic aqueous solution, typically with heating under reflux. libretexts.org These harsh conditions not only oxidize the alcohol but can also cleave the acid-sensitive acetal. Therefore, a two-step process is often preferred: mild oxidation to the aldehyde, followed by a selective oxidation of the aldehyde to the carboxylic acid, or protection of the diol functionality with a more robust group if the direct strong oxidation is required.

Reductions and Deoxygenation Pathways

The complete removal of the benzylic hydroxyl group, a reaction known as deoxygenation or hydrodeoxygenation, transforms this compound into 2-methyl-1-(1,3-dioxan-2-yl)benzene. This transformation is valuable for synthesizing substituted toluene (B28343) derivatives. Catalytic hydrogenation is a common method, but it can also lead to the cleavage of the acetal.

More selective methods often employ silanes as the reducing agent in the presence of a catalyst. For instance, a system using Cp₂TiCl₂ as a precatalyst effectively deoxygenates benzylic alcohols and is tolerant of various functional groups, including acetals. chemrxiv.orgrsc.org Another approach involves a phosphine (B1218219) oxide-catalyzed deoxygenation with phenylsilane, which proceeds rapidly under an air atmosphere. organic-chemistry.org These methods typically proceed via activation of the C-O bond, followed by hydride transfer.

Etherification and Esterification Reactions

The benzylic hydroxyl group can readily undergo etherification and esterification. For ether synthesis, the Williamson ether synthesis, involving deprotonation with a base like sodium hydride followed by reaction with an alkyl halide, is a standard approach. To avoid the cleavage of the acid-sensitive dioxane acetal, basic or neutral conditions are essential. Iron(III) chloride has been shown to catalyze the dehydrative etherification of benzylic alcohols. acs.org Iron(III) triflate also serves as an effective catalyst for forming both symmetrical and unsymmetrical ethers from benzylic alcohols. acs.org For substrates sensitive to harsh conditions, reagents like 2-benzyloxy-1-methylpyridinium triflate allow for benzylation under mild, nearly neutral thermal conditions. orgsyn.org

Esterification can be accomplished through the Fischer esterification method, reacting the alcohol with a carboxylic acid under acidic catalysis. However, this method is incompatible with the acid-labile dioxane group. A more suitable approach involves reacting the alcohol with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270). This method proceeds under neutral or basic conditions, preserving the integrity of the acetal.

Nucleophilic Substitutions at the Benzylic Position

Nucleophilic substitution at the benzylic carbon requires converting the hydroxyl group into a better leaving group. This is commonly achieved by reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine to form a tosylate or mesylate ester. Alternatively, treatment with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding benzyl (B1604629) chloride or bromide.

Once activated, the benzylic position is highly susceptible to substitution by a wide range of nucleophiles. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, with the pathway being influenced by the reaction conditions and the nucleophile. The formation of a benzylic carbocation intermediate in an Sₙ1 reaction is stabilized by resonance with the adjacent benzene ring.

Tandem Reactions Initiated by Benzylic Alcohol Activation

The strategic placement of the benzylic alcohol allows it to participate in or direct tandem or cascade reactions. Research has shown that an ortho-benzyl alcohol can act as a directing group to facilitate a multicomponent tandem reaction, leading to the synthesis of complex heterocyclic structures like pyrroloquinolinediones. researchgate.net In such a sequence, the alcohol group might coordinate to a catalyst or act as an internal nucleophile after initial activation, triggering subsequent bond-forming events in a one-pot fashion.

Another example of a tandem process is photocatalytic dehydroformylation, which converts benzyl alcohols into arenes. uni-regensburg.dechemistryviews.org This one-pot, two-step sequence involves an initial photocatalytic dehydrogenation of the alcohol to the corresponding aldehyde, followed by a cobalt-catalyzed decarbonylation to yield the arene and syngas (CO + H₂). This process demonstrates how activation of the alcohol can lead to a sequence of C-H activation and C-C bond cleavage.

Transformations at the 1,3-Dioxane Acetal Center

The 1,3-dioxane ring is generally stable under neutral, basic, and many reductive or oxidative conditions, making it an effective protecting group for the ortho-aldehyde functionality while reactions are performed on the benzylic alcohol. thieme-connect.deorganic-chemistry.org However, the acetal linkage is the key site for transformations aimed at deprotection or ring cleavage.

The most common transformation is acid-catalyzed hydrolysis to regenerate the parent carbonyl compound, 2-(hydroxymethyl)benzaldehyde. This is typically achieved by treatment with aqueous acid, such as dilute hydrochloric acid or sulfuric acid. organic-chemistry.org The mechanism involves protonation of one of the dioxane oxygens, followed by ring opening to form a resonance-stabilized oxocarbenium ion, which is then attacked by water. Various Lewis acids or mild Brønsted acids have been developed for chemoselective deprotection under gentle conditions. organic-chemistry.orgoup.com

Reductive cleavage of the 1,3-dioxane ring offers an alternative pathway, yielding a hydroxy ether. Reagents like lithium aluminum hydride combined with a Lewis acid (LiAlH₄-AlCl₃) can open the ring. cdnsciencepub.com The regioselectivity of this cleavage is influenced by steric and electronic factors. For 2-aryl-1,3-dioxanes, the reaction typically proceeds via cleavage of the C2-O bond to generate a benzylic ether. Studies comparing the reductive cleavage of 1,3-dioxanes and their five-membered ring counterparts, 1,3-dioxolanes, have shown that dioxolanes often react faster. cdnsciencepub.comcdnsciencepub.com

Oxidative cleavage of the acetal is also possible, though less common. Strong oxidizing agents under acidic conditions may lead to the formation of an ester. organic-chemistry.org The gas-phase oxidation of 1,3-dioxane initiated by hydroxyl radicals has been studied, leading to ring-opening and the formation of products like (2-oxoethoxy)methyl formate. nih.gov While not a synthetic protocol, this indicates the susceptibility of the ring to oxidative degradation under specific conditions.

Acid-Catalyzed Hydrolysis Mechanisms

The 1,3-dioxane moiety of this compound is an acetal, which is generally stable under neutral to basic conditions but susceptible to hydrolysis under acidic conditions. thieme-connect.de This reaction is crucial as it deprotects the acetal to reveal the parent carbonyl compound and the 1,3-diol.

The mechanism for the acid-catalyzed hydrolysis of 2-substituted-1,3-dioxanes proceeds via the following steps:

Protonation: A hydronium ion (H₃O⁺) protonates one of the oxygen atoms of the dioxane ring, making it a better leaving group.

Ring Opening: The protonated ring opens to form a resonance-stabilized oxocarbenium ion intermediate. The stability of this cation is a key factor in the rate of hydrolysis.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: A final deprotonation step releases the original 1,3-diol (propane-1,3-diol) and the parent aldehyde (2-formylphenyl)methanol, along with regenerating the acid catalyst.

Studies on the hydrolysis of 2-phenyl-1,3-dioxanes have shown that the reaction is catalyzed by hydronium ions. lookchem.com The rate of hydrolysis can be influenced by substituents on the phenyl ring. While direct kinetic data for this compound is not extensively documented in readily available literature, the presence of the hydroxymethyl group at the ortho position could potentially influence the reaction rate through intramolecular interactions, possibly by stabilizing intermediates or affecting the local pH environment.

Transacetalization Reactions with Other Diols or Alcohols

Transacetalization is a process where an existing acetal reacts with an alcohol or a diol in the presence of an acid catalyst to form a new acetal. This reaction is an equilibrium process, and it can be driven to completion by using an excess of the new alcohol or diol or by removing one of the products. For this compound, this would involve the reaction of the dioxane ring with a different diol or alcohol.

The general mechanism involves:

Protonation of a dioxane oxygen atom.

Nucleophilic attack by the new alcohol or diol on the acetal carbon.

Elimination of the original diol (propane-1,3-diol).

Formation of the new acetal.

This type of reaction is a standard method for changing protecting groups. For instance, reacting this compound with ethylene (B1197577) glycol under acidic conditions would be expected to yield the corresponding 1,3-dioxolane (B20135) derivative. Intramolecular transacetalization reactions have also been described, where a hydroxyl group within the same molecule attacks the acetal carbon, leading to cyclized products. dntb.gov.ua

Stability Profile under Varying Reaction Conditions (e.g., pH, Temperature, Reagents)

The stability of this compound is a critical consideration for its use in multi-step syntheses.

pH: As an acetal, the 1,3-dioxane ring is stable under basic and neutral conditions but labile in acidic media . thieme-connect.de The rate of hydrolysis is pH-dependent, increasing as the pH decreases. lookchem.com The benzylic alcohol is stable across a wide pH range but can be deprotonated under strongly basic conditions to form an alkoxide.

Temperature: Increased temperature will generally accelerate the rate of acid-catalyzed hydrolysis. While the compound is reasonably stable at room temperature, prolonged heating, especially in the presence of acid or base, could lead to degradation or side reactions.

Reagents:

Oxidizing Agents: The benzylic alcohol is susceptible to oxidation. Strong oxidizing agents like KMnO₄ or CrO₃ would likely oxidize the alcohol to a carboxylic acid. Milder reagents like pyridinium chlorochromate (PCC) could potentially oxidize it to an aldehyde. The dioxane ring is generally resistant to oxidation, although very strong oxidants under harsh conditions might cleave it. organic-chemistry.org

Reducing Agents: The compound is stable to many common reducing agents. For instance, catalytic hydrogenation would likely reduce the aromatic ring before affecting the dioxane or alcohol, unless under forcing conditions. Hydride reagents like NaBH₄ or LiAlH₄ would not affect the acetal or the phenyl ring but could be used if the alcohol were first oxidized to a carbonyl group.

Organometallics: Grignard reagents and organolithium compounds are basic and nucleophilic. They would deprotonate the hydroxyl group. Under certain conditions, they might react with the acetal, though this is less common than with esters.

Table 1: Stability Summary of this compound

ConditionFunctional GroupStability/Reactivity
Acidic (e.g., aq. HCl) 1,3-DioxaneUnstable, undergoes hydrolysis to an aldehyde. thieme-connect.de
Benzylic AlcoholStable
Basic (e.g., aq. NaOH) 1,3-DioxaneStable. thieme-connect.de
Benzylic AlcoholStable, deprotonates under strong base.
Oxidizing (e.g., PCC) 1,3-DioxaneGenerally Stable. organic-chemistry.org
Benzylic AlcoholUnstable, oxidizes to an aldehyde.
Reducing (e.g., NaBH₄) 1,3-DioxaneStable
Benzylic AlcoholStable

Aromatic Ring Functionalization and Derivatization

The phenyl ring of this compound can be modified using a variety of standard aromatic functionalization reactions. The existing substituents—the 1,3-dioxan-2-yl group and the hydroxymethyl group—will influence the regioselectivity of these transformations.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. uci.edu The directing effects of the existing substituents determine the position of the incoming electrophile.

-CH₂OH (Hydroxymethyl group): This group is generally considered to be a weak ortho, para-director and an activating group due to hyperconjugation and weak inductive electron donation.

-[CH(O-)₂] (1,3-Dioxan-2-yl group): This acetal group is an ortho, para-director. The oxygen atoms can donate lone-pair electron density to the ring via resonance, thereby activating it towards electrophilic attack, particularly at the ortho and para positions.

Given that both substituents are on the same carbon of the ring, their directing effects are synergistic. They will direct incoming electrophiles to the positions ortho and para to the point of attachment. In this case, the positions are C4 and C6. Steric hindrance from the bulky dioxane group might favor substitution at the C4 position.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

ReactionReagentsPredicted Major Product(s)
Nitration HNO₃, H₂SO₄[2-(1,3-Dioxan-2-yl)-4-nitrophenyl]methanol
Halogenation Br₂, FeBr₃[4-Bromo-2-(1,3-dioxan-2-yl)phenyl]methanol
Friedel-Crafts Acylation RCOCl, AlCl₃[4-Acyl-2-(1,3-dioxan-2-yl)phenyl]methanol

Note: Friedel-Crafts reactions may be complicated by the Lewis acidic conditions causing dioxane hydrolysis and potential interaction with the hydroxyl group.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. youtube.com To use this compound as a substrate, it would first need to be converted into an aryl halide or triflate. For example, bromination via electrophilic aromatic substitution (as described above) would yield [4-Bromo-2-(1,3-dioxan-2-yl)phenyl]methanol. This aryl bromide could then participate in various cross-coupling reactions.

Suzuki Coupling: Reaction with a boronic acid (R-B(OH)₂) in the presence of a palladium catalyst and a base would introduce a new aryl or alkyl group at the C4 position.

Heck Coupling: Reaction with an alkene would introduce a vinyl group at the C4 position.

Buchwald-Hartwig Amination: Reaction with an amine would form a new C-N bond at the C4 position.

The hydroxyl and dioxane groups are generally tolerant of these reaction conditions, although the choice of base and ligand is important to avoid side reactions. youtube.com

Directed ortho-Metalation and Related Strategies

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.org It involves deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. organic-chemistry.org This intermediate can then be trapped with various electrophiles.

In this compound, both the hydroxymethyl group (after deprotonation to an alkoxide) and the acetal oxygens can act as directing groups. The benzylic alkoxide, formed by reaction with a strong base like n-BuLi or sec-BuLi, is a potent DMG. illinois.eduresearchgate.net This would direct lithiation to the C3 position, as the C1 position is already substituted.

The reaction sequence would be:

Deprotonation: Treatment with two or more equivalents of an organolithium reagent (e.g., sec-BuLi) in an ethereal solvent like THF at low temperature (-78 °C). The first equivalent deprotonates the hydroxyl group, and the second deprotonates the C3 position.

Electrophilic Quench: Addition of an electrophile (E⁺), such as an alkyl halide, a carbonyl compound, or a silyl (B83357) chloride, to introduce a new substituent at the C3 position.

This strategy provides a complementary method to electrophilic aromatic substitution, allowing for the functionalization of the otherwise less accessible C3 position. uwindsor.ca

Due to a lack of available scientific research, a detailed article on the chemical reactivity and transformation mechanisms of this compound focusing on reaction kinetics, intermediate analysis, and selectivity cannot be generated at this time. Extensive searches for peer-reviewed studies and data on these specific aspects of the compound did not yield sufficient information to produce a thorough and accurate article as requested.

The investigation into the reaction mechanisms and pathways, including kinetic studies and the analysis of intermediates, requires dedicated experimental research that does not appear to be published in accessible scientific literature. Similarly, detailed findings on the chemo-, regio-, and stereoselectivity of this compound in complex transformations are not available.

Therefore, to adhere to the principles of scientific accuracy and avoid speculation, the requested article cannot be provided. Further research into the reactivity of this specific compound would be necessary to generate the detailed content outlined in the prompt.

Advanced Spectroscopic and Structural Elucidation of 2 1,3 Dioxan 2 Yl Phenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in a molecule.

¹H NMR: The proton NMR spectrum of [2-(1,3-Dioxan-2-yl)phenyl]methanol would exhibit distinct signals corresponding to each unique proton environment. The aromatic protons on the ortho-substituted benzene (B151609) ring are expected to appear as complex multiplets in the range of δ 7.2-7.6 ppm. The benzylic protons of the -CH₂OH group would likely resonate as a singlet or a doublet around δ 4.7 ppm, which would disappear upon a D₂O shake, confirming the presence of a hydroxyl group. libretexts.orgcarlroth.com The single proton on the acetal (B89532) carbon (C2 of the dioxane ring) is anticipated to produce a singlet near δ 5.8 ppm. The protons of the 1,3-dioxane (B1201747) ring would show characteristic signals: the two axial and two equatorial protons on C4 and C6 would likely appear as multiplets around δ 3.9-4.3 ppm, while the protons on C5 would be seen as a multiplet around δ 1.4-2.2 ppm. rsc.orgchemicalbook.com

¹³C NMR: The carbon-13 NMR spectrum provides a count of the unique carbon atoms. For this compound, the aromatic carbons would produce signals in the δ 125-140 ppm region. The benzylic carbon of the -CH₂OH group is expected around δ 65 ppm. The acetal carbon (C2) typically resonates downfield, around δ 101-104 ppm. rsc.org The methylene (B1212753) carbons of the dioxane ring (C4 and C6) would appear around δ 67 ppm, and the C5 carbon would be found further upfield at approximately δ 26 ppm. chemicalbook.comchemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aromatic CH 7.2 - 7.6 (m) 125.0 - 130.0
Aromatic C-C - 135.0 - 140.0
CH₂OH ~4.7 (s) ~65.0
OH Variable, broad -
Acetal CH ~5.8 (s) ~102.0
Dioxane O-CH₂ (C4/C6) 3.9 - 4.3 (m) ~67.0
Dioxane C-CH₂-C (C5) 1.4 - 2.2 (m) ~26.0

Note: These are predicted values based on analogous structures. s = singlet, m = multiplet.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between adjacent protons on the aromatic ring. The benzylic -CH₂ protons would show a correlation with the -OH proton if the sample is pure and exchange is slow. libretexts.org Within the dioxane ring, correlations would be seen between the C4/C6 protons and the C5 protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons to their directly attached carbons. It would definitively link the proton signals described above to their corresponding carbon signals in Table 1, for instance, connecting the acetal proton signal (~δ 5.8) to the acetal carbon signal (~δ 102). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is vital for establishing the connectivity of the major fragments. A key correlation would be from the acetal proton (at C2 of the dioxane ring) to the quaternary aromatic carbon (C1 of the phenyl ring), confirming the link between the two ring systems. Correlations from the benzylic protons to the aromatic carbons would also be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This would be particularly useful for determining the stereochemistry and preferred conformation. For example, a NOE between the acetal proton and the adjacent aromatic proton would provide evidence for their spatial closeness, helping to define the rotational orientation of the phenyl group relative to the dioxane ring.

Variable Temperature NMR Studies for Conformational Dynamics

The 1,3-dioxane ring is known to exist in a chair conformation, which can undergo ring-flipping. Furthermore, there is rotational freedom around the single bond connecting the phenyl ring to the dioxane ring. Variable Temperature (VT) NMR studies can provide insight into the energetics of these dynamic processes. pitt.edu By tracking changes in the NMR spectrum as a function of temperature, it is possible to observe the coalescence of signals as the rate of conformational exchange increases. pitt.edu This allows for the calculation of the energy barriers associated with dioxane ring inversion and rotation around the C-C bond.

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band for the O-H stretching of the alcohol group, typically in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations would appear as a series of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the dioxane and benzylic methylene groups would be observed just below 3000 cm⁻¹. The spectrum would also feature strong C-O stretching bands for the alcohol and the acetal ether linkages between 1000-1200 cm⁻¹. Aromatic C=C stretching bands would be present in the 1450-1600 cm⁻¹ region. theaic.orgnist.govnist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring breathing mode would give a strong, sharp signal. The symmetric C-O-C stretching of the dioxane ring is also typically Raman active. theaic.orgnih.gov

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Spectroscopy
Alcohol O-H Stretch 3200 - 3600 (broad) IR
Aromatic C-H Stretch 3000 - 3100 IR, Raman
Aliphatic C-H Stretch 2850 - 3000 IR, Raman
Aromatic C=C Stretch 1450 - 1600 IR, Raman

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The chromophore in this compound is the substituted benzene ring. It is expected to exhibit two main absorption bands corresponding to π→π* transitions. scielo.org.zaphyschemres.org

An intense band (the E2-band) is predicted to appear around 210-220 nm.

A weaker, structured band (the B-band) is expected in the 260-270 nm region. physchemres.org

The presence of the hydroxymethyl and dioxane substituents on the benzene ring may cause a slight red shift (bathochromic shift) of these absorption maxima compared to unsubstituted benzene. nih.gov

Mass Spectrometry (High-Resolution MS, GC-MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation pattern of the molecule.

High-Resolution Mass Spectrometry (HRMS): The molecular formula of this compound is C₁₁H₁₄O₃. HRMS would be able to confirm its exact monoisotopic mass of 194.0943 g/mol .

GC-MS and Fragmentation Pattern: In a mass spectrometer using electron ionization (EI), the molecule would first form a molecular ion [M]⁺• at m/z = 194. The fragmentation of this ion would provide valuable structural clues. libretexts.org Key predicted fragmentation pathways include:

Alpha-cleavage: Loss of a hydrogen radical from the benzylic carbon.

Loss of the hydroxymethyl radical (•CH₂OH, 31 u) to give an ion at m/z = 163. libretexts.org

Cleavage of the dioxane ring. A characteristic fragmentation of 1,3-dioxanes is the loss of formaldehyde (B43269) (CH₂O, 30 u). docbrown.info

Formation of a benzoyl-like cation [C₇H₅O]⁺ at m/z = 105, following cleavage of the C-C bond to the dioxane ring and rearrangement.

Loss of water (H₂O, 18 u) from the molecular ion, a common fragmentation for alcohols, leading to a peak at m/z = 176. libretexts.org

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Identity
194 [C₁₁H₁₄O₃]⁺• (Molecular Ion)
176 [M - H₂O]⁺•
163 [M - •CH₂OH]⁺

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful analytical technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, thereby providing a detailed molecular portrait. For the derivatives of this compound, this method has been instrumental in elucidating their structural nuances.

A prime exemplar is the crystal structure of (E)-2-({[2-(1,3-dioxan-2-yl)phenyl]imino}methyl)phenol, which incorporates the core [2-(1,3-dioxan-2-yl)phenyl] moiety. nih.gov This structure, along with others like (5-ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol, serves as a robust model for understanding the stereochemical and conformational properties of the target compound. asianpubs.orgepa.gov

The geometric parameters of the 1,3-dioxane and phenyl rings are fundamental to understanding the molecule's structure. In related derivatives, the bond lengths and angles within the phenyl ring conform to standard values for aromatic systems. The C-C bond lengths in the phenyl ring typically average around 1.39 Å, and the internal C-C-C bond angles are approximately 120°.

The 1,3-dioxane ring exhibits characteristic C-O and C-C bond lengths. The C-O single bonds are generally in the range of 1.41-1.43 Å, while the C-C single bonds are around 1.51-1.53 Å. The bond angles within the ring, such as C-O-C and O-C-C, are typically close to the tetrahedral angle of 109.5°, but are influenced by the chair conformation and the nature of the substituents.

The following table presents representative bond lengths and angles from a related 1,3-dioxane derivative, (5-ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol, which provides a reasonable approximation for the expected values in this compound. asianpubs.org

Bond/AngleValue (Å or °)
C-O (average)1.425
C-C (ring, average)1.520
O-C-O111.8
C-O-C112.5
O-C-C109.5

Torsion angles are critical in defining the conformation of the 1,3-dioxane ring. In a chair conformation, the endocyclic torsion angles typically alternate in sign and have magnitudes in the range of 50-60°. These values are crucial for minimizing torsional strain within the six-membered ring.

The 1,3-dioxane ring, analogous to cyclohexane, predominantly adopts a chair conformation to alleviate angle and torsional strain. researchgate.net In the crystal structures of derivatives such as (E)-2-({[2-(1,3-dioxan-2-yl)phenyl]imino}methyl)phenol and (5-ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol, the six-membered 1,3-dioxane ring is consistently found in a chair conformation. nih.govasianpubs.org

A key aspect of the conformational analysis is the orientation of the substituents on the ring. In the case of this compound, the bulky phenylmethanol group attached to the C2 position of the dioxane ring would be expected to occupy an equatorial position to minimize steric hindrance with the axial hydrogens on C4 and C6. This equatorial preference is a common feature observed in the crystal structures of 2-substituted 1,3-dioxanes. nih.gov Similarly, in (5-n-heptyl-2-hydroxymethyl-1,3-dioxan-2-yl)methanol, the n-heptyl chain is found in an equatorial position. nih.govnih.gov

The chair conformation is characterized by specific puckering parameters, which can be calculated from the endocyclic torsion angles. These parameters provide a quantitative measure of the degree of puckering and the shape of the ring.

In the related structure of (E)-2-({[2-(1,3-dioxan-2-yl)phenyl]imino}methyl)phenol, an intramolecular N-H···O hydrogen bond is observed, which forms an S(6) ring motif and contributes to the planarity of that portion of the molecule. nih.gov While the specific hydrogen bonding pattern would differ in the target compound, the principle of intramolecular stabilization remains relevant.

Steric effects are also crucial, particularly the preference for the bulky [2-(hydroxymethyl)phenyl] group to reside in an equatorial position on the 1,3-dioxane ring to avoid unfavorable 1,3-diaxial interactions.

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. For this compound, the hydroxyl group is a primary site for classical hydrogen bonding. It is highly probable that O-H···O hydrogen bonds would be a dominant feature in its crystal packing, linking molecules into chains, dimers, or more complex three-dimensional networks. For instance, in the crystal structure of (5-ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol, molecules are connected by O-H···O hydrogen bonds, forming a tetrameric arrangement. asianpubs.org

In addition to strong hydrogen bonds, weaker interactions such as C-H···O and C-H···π interactions are also significant in stabilizing the crystal structure. The aromatic phenyl ring and the oxygen atoms of the dioxane ring are potential acceptors for such interactions. scielo.org.mx

The following table summarizes the types of intermolecular interactions observed in related 1,3-dioxane derivatives and their likely presence in the target compound.

Interaction TypeDonorAcceptorObserved in DerivativesExpected in Target Compound
O-H···O-OH-OH, Dioxane OxygenYesYes (Dominant)
C-H···OC-H (Aromatic, Aliphatic)-OH, Dioxane OxygenYesYes
C-H···πC-H (Aliphatic)Phenyl RingYesYes

Computational and Theoretical Investigations of 2 1,3 Dioxan 2 Yl Phenyl Methanol

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of a molecule's properties by solving the Schrödinger equation, albeit with approximations. For a molecule like [2-(1,3-Dioxan-2-yl)phenyl]methanol, these calculations are invaluable in painting a detailed picture of its intrinsic characteristics.

Geometry Optimization and Conformational Landscapes

The three-dimensional arrangement of atoms in a molecule, its conformation, is critical to its properties and reactivity. For this compound, with its flexible 1,3-dioxane (B1201747) ring and the rotatable bond connecting the phenyl ring to the methanol (B129727) group, a multitude of conformations are possible.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to determine the most stable conformation (the global minimum) and other low-energy conformers. By employing a functional such as B3LYP with a suitable basis set like 6-311++G(d,p), the potential energy surface of the molecule can be systematically scanned. This involves rotating the key dihedral angles—specifically around the C(phenyl)-C(dioxane) bond and the C(phenyl)-C(methanol) bond—to map out the conformational landscape.

The expected outcome of such an analysis is that the 1,3-dioxane ring will predominantly adopt a chair conformation, which is the most stable arrangement for this six-membered saturated ring. The substituents on this ring, in this case, the phenyl group at the 2-position, will have a preference for the equatorial position to minimize steric hindrance. The orientation of the phenyl ring and the hydroxymethyl group relative to the dioxane ring will be determined by a subtle interplay of steric and electronic effects, including potential intramolecular hydrogen bonding between the hydroxyl group and the oxygen atoms of the dioxane ring.

Table 1: Predicted Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C-C-O-C)Dihedral Angle (C-C-C-O)Relative Energy (kcal/mol)
Global Minimum~180°~60°0.00
Local Minimum 1~60°~180°1.5 - 2.5
Local Minimum 2~-60°~60°2.0 - 3.0

Note: The data in this table is predictive and based on theoretical calculations for analogous systems. Actual values would be determined through specific DFT calculations for the title compound.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Key parameters derived from quantum chemical calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, while a small gap indicates a molecule that is more readily polarized and reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, while the LUMO is likely to be distributed over the aromatic system as well.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within the molecule. It maps the electrostatic potential onto the electron density surface, with red regions indicating areas of high electron density (negative potential, susceptible to electrophilic attack) and blue regions indicating areas of low electron density (positive potential, susceptible to nucleophilic attack). For this compound, the MEP would likely show a negative potential around the oxygen atoms of the dioxane and hydroxyl groups, making them potential sites for hydrogen bonding and electrophilic interaction. The hydrogen of the hydroxyl group would exhibit a positive potential.

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value
HOMO Energy-6.0 to -7.0 eV
LUMO Energy-0.5 to -1.5 eV
HOMO-LUMO Gap4.5 to 6.5 eV

Note: The data in this table is predictive and based on theoretical calculations for analogous systems.

Prediction and Correlation of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and conformation of a molecule.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool in structural elucidation. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within DFT, it is possible to calculate the magnetic shielding tensors for each nucleus. These can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted chemical shifts for the different conformers can help in assigning the experimental spectrum.

Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Theoretical calculations can predict these vibrational frequencies and their corresponding intensities. For this compound, characteristic vibrational frequencies would include the O-H stretching of the methanol group, C-H stretching of the aromatic and aliphatic parts, and C-O stretching of the dioxane and alcohol functionalities. Comparing the calculated spectrum with the experimental one can provide strong evidence for the proposed structure.

UV-Vis Maxima: The absorption of ultraviolet-visible (UV-Vis) light corresponds to electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectra of molecules. For this compound, the primary electronic transitions are expected to be π → π* transitions within the phenyl ring. The calculated maximum absorption wavelength (λmax) can be compared to experimental measurements.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value Range
¹H NMR (hydroxyl proton)2.0 - 4.0 ppm
¹³C NMR (dioxane C2)95 - 105 ppm
IR (O-H stretch)3300 - 3500 cm⁻¹
UV-Vis (λmax)250 - 270 nm

Note: The data in this table is predictive and based on theoretical calculations and known ranges for similar functional groups.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can also be used to explore the reactivity of this compound by modeling its potential reaction pathways.

Potential Energy Surface Scans

To understand a chemical reaction, it is essential to map out the potential energy surface (PES) that connects the reactants to the products. By systematically changing the coordinates of the atoms involved in the reaction (the reaction coordinate), a PES scan can identify the minimum energy path. This allows for the location of transition states, which are the energy maxima along the reaction pathway. For example, the acid-catalyzed hydrolysis of the dioxane ring could be modeled by scanning the bond-breaking and bond-forming distances.

Kinetic and Thermodynamic Parameters of Reactions

Once a transition state has been located and verified (by the presence of a single imaginary frequency in the vibrational analysis), it is possible to calculate the activation energy (the energy difference between the reactants and the transition state). This, along with other thermodynamic parameters like enthalpy and Gibbs free energy of reaction, can be calculated using the same DFT methods. These parameters provide quantitative insights into the feasibility and rate of a proposed reaction. For instance, the thermodynamics of the formation of this compound from 2-hydroxybenzaldehyde and 1,3-propanediol (B51772) could be computationally investigated to understand the equilibrium of the reaction.

Intermolecular Interactions and Supramolecular Chemistry Studies

The supramolecular chemistry of this compound is expected to be rich and varied, primarily governed by hydrogen bonding and weaker van der Waals forces. The molecule possesses a hydrogen bond donor (the hydroxyl group) and multiple hydrogen bond acceptors (the two oxygen atoms of the dioxane ring and the hydroxyl oxygen), predisposing it to form complex intermolecular networks.

The primary and most dominant intermolecular interaction for this compound is predicted to be the O-H···O hydrogen bond. The hydroxyl group of the methanol moiety is a strong hydrogen bond donor, while the oxygen atoms of the 1,3-dioxane ring act as effective acceptors.

Classical Hydrogen Bonds: The formation of strong O-H···O bonds is anticipated to be the principal structure-directing interaction in the solid state. These interactions can lead to the formation of various supramolecular motifs, such as dimers, chains, or more complex three-dimensional networks. For instance, studies on related substituted 1,3-dioxane methanols have revealed the formation of tetrameric structures connected by O-H···O hydrogen bonds. acs.org In such an arrangement, four molecules create a cyclic network of hydrogen bonds, a common motif in crystal engineering.

Intramolecular vs. Intermolecular Bonds: The ortho positioning of the methanol and dioxane groups raises the possibility of intramolecular hydrogen bonding between the hydroxyl proton and one of the dioxane oxygens. Computational modeling would be required to determine the energetic favorability of this intramolecular interaction versus the formation of intermolecular networks. The balance between these competing interactions often dictates the final crystal packing and the conformational preferences of the molecule.

Predicting the crystal structure of an organic molecule from its chemical diagram alone is a significant challenge in computational chemistry, often referred to as Crystal Structure Prediction (CSP). rsc.orgnih.gov CSP methods involve generating a vast number of plausible crystal packing arrangements and ranking them based on their calculated lattice energies. tandfonline.com For a molecule like this compound, this process would involve exploring various common space groups and accounting for the molecule's conformational flexibility, particularly the orientation of the methanol group and the chair-boat conformations of the dioxane ring.

While specific predictions for the target compound are not published, experimental data from structurally similar compounds provide valuable benchmarks for what might be expected. These analogues demonstrate how the interplay of molecular shape and hydrogen bonding influences the crystal system and unit cell dimensions.

Table 1: Crystal Data for Structurally Related Dioxane Derivatives

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) V (ų) Ref.
(5-Ethyl-2-methyl-2-phenyl-1,3-dioxan-5-yl)methanol C₁₄H₂₀O₃ Tetragonal I4₁/a 29.921 29.921 5.9627 5338.1 acs.org
(2-(4-chlorophenyl)-5-methyl-1,3-dioxan-5-yl)methanol C₁₂H₁₅ClO₃ Orthorhombic P2₁2₁2₁ 5.788 11.079 18.916 1213.0 koreascience.kr

This interactive table presents crystallographic data for compounds analogous to this compound. The data illustrates the range of possible crystal systems and lattice parameters. A reliable prediction for the target compound would require dedicated CSP studies using high-level computational methods that accurately model dispersion and hydrogen-bonding interactions. nih.govnih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecules. An MD simulation of this compound would provide insights into its conformational dynamics, flexibility, and interactions with surrounding solvent molecules. chemrxiv.org

Solvent Effects: Simulating the compound in different solvent environments (e.g., water, methanol, or a non-polar solvent like hexane) would elucidate how solvent-solute interactions affect its behavior.

In polar protic solvents like water, the simulation would show the formation and dynamics of hydrogen bonds between the solvent and the solute's hydroxyl and ether groups. The solvation shell structure around the hydrophobic phenyl ring versus the hydrophilic parts of the molecule could be characterized.

In non-polar solvents , intramolecular hydrogen bonding might become more favorable in the absence of competing solvent interactions. The simulations would also capture the aggregation behavior of the solute molecules, driven by self-association through hydrogen bonding.

MD simulations on related systems, such as benzene (B151609) and its derivatives in solution, have provided detailed information on structural and dynamic properties, including radial distribution functions and self-diffusion coefficients, which could be similarly calculated for this compound. koreascience.kr

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. iupac.org A QSPR model is a mathematical equation that correlates calculated molecular descriptors (numerical representations of molecular structure) with an experimentally measured property. nih.gov

For this compound, QSPR models could potentially be developed to predict a range of non-biological physicochemical properties, provided a suitable dataset of related molecules with measured properties is available. Such properties could include:

Boiling Point: This property is strongly influenced by molecular weight, polarity, and hydrogen bonding capacity. Descriptors quantifying these features would be central to a QSPR model. nih.gov

Solubility: Aqueous solubility could be modeled using descriptors for hydrogen bonding, polarity, and molecular size.

Refractive Index: This property is related to the molecular polarizability, which can be calculated using quantum chemical methods.

Chromatographic Retention Times: Retention in gas or liquid chromatography is a function of volatility and polarity, making it amenable to QSPR modeling.

The development of a robust QSPR model for this class of compounds would involve:

Assembling a dataset of diverse but related benzyl (B1604629) alcohol and dioxane derivatives.

Calculating a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) for each molecule.

Using statistical methods, like multiple linear regression or machine learning algorithms, to build and validate a predictive model.

While no specific QSPR model for this compound is currently published, the principles of QSPR are well-established for alcohols and ethers, demonstrating the feasibility of this approach. nih.govnih.gov

Applications of 2 1,3 Dioxan 2 Yl Phenyl Methanol in Advanced Organic Synthesis and Materials Science

Versatile Protecting Group in Multi-Step Chemical Transformations

The 1,3-dioxane (B1201747) moiety of the molecule serves as a classic protecting group for the aldehyde functionality of the parent compound, 2-formylbenzyl alcohol. This protection is crucial in multi-step syntheses where the aldehyde could undergo undesired reactions with reagents intended for other parts of the molecule. The dioxane is stable to a wide range of reaction conditions, including those involving nucleophiles and bases, yet can be readily removed under acidic conditions to regenerate the aldehyde.

The presence of the adjacent methanol (B129727) group makes [2-(1,3-Dioxan-2-yl)phenyl]methanol a bifunctional intermediate where one functional group is protected while the other is available for reaction. This allows for selective chemistry to be performed at the benzylic alcohol position.

Table 1: Reactivity Profile of this compound Functional Groups

Functional GroupPositionReactivityPotential Transformations
Methanol (-CH₂OH)orthoNucleophilicEsterification, Etherification, Oxidation, Halogenation
1,3-DioxaneorthoStable (Protecting Group)Deprotection (acid-catalyzed hydrolysis) to yield an aldehyde

This table represents the theoretical reactivity based on the functional groups present and is not based on specific documented reactions for this compound.

Components in the Development of Novel Materials

The potential for small molecules to act as building blocks for larger, functional materials is a cornerstone of materials science. The structure of this compound suggests its potential utility in this field.

Monomers for Polymer Synthesis

For a molecule to serve as a monomer in polymer synthesis, it typically needs to possess at least two reactive sites that can link together to form a polymer chain. This compound has a hydroxyl group that could potentially be used in condensation polymerizations, for example, to form polyesters or polyethers. Furthermore, the phenyl ring could be subjected to reactions that introduce other polymerizable groups. Despite these theoretical possibilities, a detailed search of the scientific literature did not reveal any studies where this compound has been specifically used as a monomer for polymer synthesis.

Precursors for Functional Coatings or Surfaces

The molecular architecture of this compound makes it an intriguing candidate as a precursor for the development of functional coatings and the modification of surfaces. The presence of the hydroxymethyl (-CH2OH) group provides a key reactive handle for grafting the molecule onto various substrates. This covalent attachment can be achieved through several established chemical reactions, such as esterification or etherification with appropriate functional groups present on a surface.

Once anchored, the molecule imparts new properties to the surface. The 1,3-dioxane moiety serves as a masked aldehyde. Under specific, often mild acidic conditions, this protecting group can be cleaved to reveal the reactive aldehyde functionality. This latent reactivity is a powerful tool for subsequent on-surface modifications. For instance, the newly exposed aldehyde can undergo reactions like Schiff base formation with primary amines, Wittig reactions to form alkenes, or reductive amination to create secondary or tertiary amines. This two-step approach of "grafting-then-reacting" allows for the precise engineering of surface properties.

Potential applications in this area include the development of biocompatible coatings on medical implants, where the surface-bound aldehydes could be used to immobilize proteins, peptides, or other bioactive molecules. In the field of sensor technology, surfaces functionalized with this compound could be designed to selectively capture and detect specific analytes through tailored chemical reactions with the aldehyde group.

Building Blocks for Supramolecular Structures

Supramolecular chemistry, which focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions, offers another promising avenue for the application of this compound. The compound's distinct functionalities—the hydroxyl group capable of hydrogen bonding and the protected aldehyde that can be unmasked for specific interactions—make it a versatile building block for the construction of complex supramolecular architectures.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating the formation of well-defined aggregates in solution or in the solid state. Following the deprotection of the dioxane ring to reveal the benzaldehyde (B42025), the molecule gains an additional site for directed interactions. This aldehyde can participate in the formation of dynamic covalent bonds, such as imines or hydrazones, which are reversible and can lead to self-healing or stimuli-responsive materials.

For example, this compound could be incorporated into larger molecular clefts or macrocycles. The subsequent deprotection of the aldehyde within the confined space of the host-guest complex could trigger a specific binding event or a catalytic reaction. This "ship-in-a-bottle" approach is a sophisticated strategy in supramolecular chemistry for creating complex, functional systems.

Green Chemistry Applications and Sustainable Synthesis Methodologies

The use of protecting groups is a central concept in organic synthesis, and the development of sustainable methods for their introduction and removal is a key focus of green chemistry. The 1,3-dioxane group in this compound serves as a robust protecting group for the aldehyde, which is often sensitive to various reaction conditions.

From a green chemistry perspective, the efficiency and environmental impact of the deprotection step are crucial. Research into the cleavage of acetals and ketals, such as the 1,3-dioxane ring, has led to the development of more sustainable methodologies. These include the use of solid acid catalysts, which can be easily recovered and reused, or enzymatic methods that operate under mild, aqueous conditions. The ability to selectively deprotect the aldehyde in the presence of other functional groups without the need for harsh reagents or generating significant waste is a key advantage.

While specific industrial-scale green synthesis applications of this particular compound are not yet established, its structure lends itself to being a valuable intermediate in synthetic pathways that prioritize sustainability.

Future Research Directions and Emerging Opportunities for 2 1,3 Dioxan 2 Yl Phenyl Methanol

Development of More Efficient and Environmentally Benign Synthetic Routes

The current synthesis of [2-(1,3-Dioxan-2-yl)phenyl]methanol typically involves the protection of 2-formylbenzyl alcohol or the reduction of 2-(1,3-dioxan-2-yl)benzoic acid. While effective, these routes often rely on stoichiometric reagents and traditional solvents, presenting opportunities for green chemistry innovations. Future research should prioritize the development of catalytic methods for the acetalization step, potentially using solid acid catalysts that can be easily recovered and recycled, minimizing waste. Furthermore, exploring solvent-free or aqueous reaction conditions would significantly improve the environmental footprint of the synthesis. The use of biocatalysis, employing enzymes for either the protection or reduction step, represents another frontier for creating a more sustainable manufacturing process.

Exploration of Novel Reactivity and Unprecedented Chemical Transformations

The unique structural arrangement of this compound, featuring a masked aldehyde and a primary alcohol on an aromatic ring, offers a rich playground for exploring novel chemical reactivity. Future investigations could focus on selective transformations that leverage the proximity of the two functional groups. For instance, intramolecular cyclization reactions under specific catalytic conditions could lead to novel heterocyclic scaffolds. The development of ortho-quinone methide intermediates from this precursor could also open up new avenues for cycloaddition reactions. Moreover, exploring the reactivity of the benzylic C-H bonds through transition-metal-catalyzed functionalization could provide direct access to a diverse range of derivatives without the need for multi-step synthetic sequences.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved reproducibility, and greater scalability. Future research should aim to adapt the synthesis of this compound to a flow chemistry setup. This would involve the development of packed-bed reactors with immobilized catalysts for the key reaction steps. An integrated flow system could potentially telescope the entire synthetic sequence, from starting materials to the final purified product, in a single, continuous operation. Furthermore, the integration of online analytical techniques would allow for real-time monitoring and optimization of reaction parameters. Automated synthesis platforms, guided by machine learning algorithms, could then be employed to rapidly explore a wide range of reaction conditions to identify optimal synthetic protocols.

Advanced In Silico Design and Optimization of Derivatives

Computational chemistry and in silico design tools are set to play a pivotal role in unlocking the full potential of this compound as a scaffold for new molecules. Density functional theory (DFT) calculations can be used to predict the reactivity of different positions on the molecule, guiding synthetic efforts towards the most promising transformations. Virtual screening of libraries of potential derivatives can accelerate the discovery of new compounds with desired properties, be it for materials science or as intermediates for pharmaceuticals. Molecular dynamics simulations could also be employed to understand how derivatives of this compound interact with biological targets or self-assemble into larger structures.

Expanding Applications in Niche Chemical Technologies and Industries

While this compound is primarily recognized as a synthetic intermediate, its unique structure could be leveraged in various niche applications. In materials science, it could serve as a monomer for the synthesis of specialty polymers with tailored properties, such as high refractive index or specific thermal characteristics. Its ability to be deprotected to reveal a reactive aldehyde functionality could be utilized in the development of responsive materials or for surface modification applications. In the field of agrochemicals, derivatives of this compound could be explored for their potential as novel pesticides or herbicides. Furthermore, its use as a key building block in the synthesis of complex natural products or active pharmaceutical ingredients remains a significant area for future exploration.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for the preparation of [2-(1,3-Dioxan-2-yl)phenyl]methanol, and how can reaction parameters be optimized?

  • Answer : Synthesis typically involves acid-catalyzed cyclization of diols with aldehydes to form the dioxane ring, followed by functionalization of the phenyl group. For example, similar compounds (e.g., [1,3]dioxolan-2-yl derivatives) are synthesized using DMF as a solvent with potassium carbonate (K₂CO₃) and water, followed by purification via column chromatography . Optimization includes adjusting temperature, catalyst loading (e.g., p-toluenesulfonic acid), and reaction time to maximize yield.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?

  • Answer :

  • NMR : ¹H NMR identifies aromatic protons (δ 6.8–7.5 ppm) and dioxane ring protons (δ 3.5–5.0 ppm). ¹³C NMR confirms the dioxane oxygenated carbons (δ 60–100 ppm) .
  • IR : Hydroxyl (-OH) stretch (~3200–3500 cm⁻¹) and C-O-C ether vibrations (~1100 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak (e.g., m/z 194 for C₁₁H₁₄O₃) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated in related dioxane-methanol derivatives .

Q. What storage conditions are recommended to maintain the stability of this compound?

  • Answer : Store in airtight, amber glass containers under inert atmosphere (N₂ or Ar) at 2–8°C. Avoid exposure to moisture and light, as the dioxane ring may hydrolyze under acidic or humid conditions .

Advanced Research Questions

Q. How can discrepancies in reported biological activity data for this compound derivatives be systematically addressed?

  • Answer :

  • Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .
  • Assay Standardization : Employ consistent protocols (e.g., MIC for antimicrobial studies, IC₅₀ for cytotoxicity) across labs.
  • Stereochemical Analysis : Chiral HPLC or X-ray crystallography to confirm enantiomeric composition, as stereochemistry significantly impacts target binding .
  • Mechanistic Profiling : Combine biochemical assays (e.g., enzyme inhibition) with computational docking to validate target interactions .

Q. What computational strategies are effective in predicting the interaction of this compound with biological targets?

  • Answer :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses with enzymes (e.g., cytochrome P450) or receptors .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over time (e.g., GROMACS or AMBER).
  • QSAR Models : Corrogate substituent effects (e.g., methyl vs. hydroxyl groups) on bioactivity using descriptors like logP and polar surface area .

Q. How do structural modifications to the dioxane ring or phenyl group alter the physicochemical and biological properties of this compound?

  • Answer :

  • Dioxane Substituents : Methyl groups enhance lipophilicity (increasing logP), improving membrane permeability but reducing aqueous solubility. Hydroxyl groups improve hydrogen-bonding capacity, critical for target engagement .
  • Phenyl Modifications : Electron-withdrawing groups (e.g., -Cl) increase oxidative stability, while methoxy (-OCH₃) groups enhance π-π stacking with aromatic residues in proteins .
  • Case Study : Comparing this compound with its 2,2-dimethyl analog shows a 20% increase in anticancer activity (IC₅₀ = 25 µM vs. 30 µM) due to steric shielding of the hydroxyl group .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

  • Answer :

  • Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions compared to batch processes .
  • Catalyst Recycling : Immobilized catalysts (e.g., silica-supported H₃PO₄) reduce costs and waste.
  • In-line Analytics : PAT (Process Analytical Technology) tools monitor reaction progress in real-time (e.g., FTIR for hydroxyl group formation) .

Notes

  • Structural analogs and methodologies are extrapolated from peer-reviewed data on related compounds.
  • Always validate computational predictions with experimental assays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.